N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” involves several steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Alkylation of the oxazole ring: The oxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Synthesis of the 4-propyl-1,4-diazepane ring: This can be synthesized through the cyclization of a diamine with a suitable dihalide.
Coupling of the diazepane and oxazole derivatives: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxamide group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the diazepane ring.
Scientific Research Applications
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
Uniqueness
The uniqueness of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-11-26-12-6-13-27(15-14-26)21-9-8-19(16-24-21)22(28)23-10-5-7-20-17(2)25-29-18(20)3/h8-9,16H,4-7,10-15H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFHOYWCXZYLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.